2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid
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Overview
Description
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid is a heterocyclic compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
- tert-Butoxycarbonyl-piperidin-3-yl-acetic acid
Uniqueness
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid is unique due to its combination of the Boc-protected pyrrolidine ring and the methylaminoacetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENBIYWCPCIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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